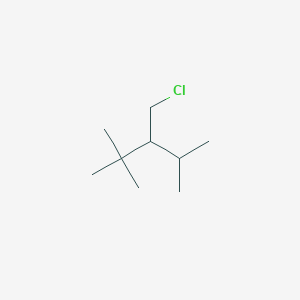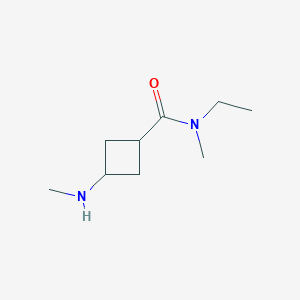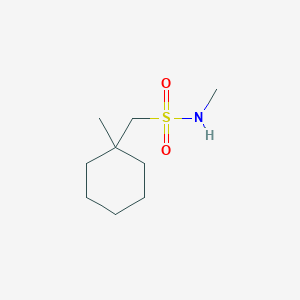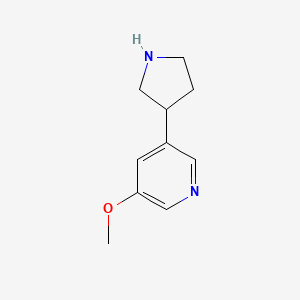
4-(Bromomethyl)-5-ethoxypent-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Bromomethyl)-5-ethoxypent-1-ene is an organic compound that features a bromomethyl group attached to a pentene chain with an ethoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-5-ethoxypent-1-ene can be achieved through several methods. One common approach involves the bromination of a suitable precursor. For instance, the bromination of 5-ethoxypent-1-ene using N-bromosuccinimide (NBS) in the presence of light or a radical initiator can yield the desired product . The reaction is typically carried out in an inert solvent such as carbon tetrachloride or dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and scalable.
Análisis De Reacciones Químicas
Types of Reactions
4-(Bromomethyl)-5-ethoxypent-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alkoxides to form new compounds.
Addition Reactions: The double bond in the pentene chain can participate in addition reactions with halogens, hydrogen halides, or other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes or other derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.
Electrophilic Addition: Halogens (Br2, Cl2) or hydrogen halides (HBr, HCl) in inert solvents.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while electrophilic addition with bromine can produce dibromo compounds.
Aplicaciones Científicas De Investigación
4-(Bromomethyl)-5-ethoxypent-1-ene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used to develop new pharmaceuticals by modifying its structure to enhance biological activity.
Material Science: It can be utilized in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: The compound’s derivatives may be used to study biological pathways and interactions at the molecular level.
Mecanismo De Acción
The mechanism of action of 4-(Bromomethyl)-5-ethoxypent-1-ene involves its reactivity with various nucleophiles and electrophiles. The bromomethyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The double bond in the pentene chain can undergo addition reactions, leading to the formation of new compounds with different functional groups.
Comparación Con Compuestos Similares
Similar Compounds
4-(Bromomethyl)benzoic acid: Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis.
4-(Bromomethyl)benzene: Commonly used in organic synthesis and as a building block for more complex molecules.
Uniqueness
4-(Bromomethyl)-5-ethoxypent-1-ene is unique due to its combination of a bromomethyl group and an ethoxy-substituted pentene chain
Propiedades
Fórmula molecular |
C8H15BrO |
|---|---|
Peso molecular |
207.11 g/mol |
Nombre IUPAC |
4-(bromomethyl)-5-ethoxypent-1-ene |
InChI |
InChI=1S/C8H15BrO/c1-3-5-8(6-9)7-10-4-2/h3,8H,1,4-7H2,2H3 |
Clave InChI |
HCDBOTLLHRZJJG-UHFFFAOYSA-N |
SMILES canónico |
CCOCC(CC=C)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N-Diethyl-5-[(pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13205782.png)


![(2R,4R)-2-(Bromomethyl)-4-[3-(trifluoromethyl)phenyl]oxolane](/img/structure/B13205794.png)
![tert-Butyl N-[5-(2-methylphenyl)-5-oxopentyl]carbamate](/img/structure/B13205797.png)
![2-[(3R)-3-Hydroxypyrrolidin-1-yl]ethanimidamide](/img/structure/B13205804.png)
![2-[(1,3-Thiazol-2-yl)methyl]piperidine](/img/structure/B13205807.png)



![Ethyl 2-amino-6-methylfuro[3,2-b]pyridine-3-carboxylate](/img/structure/B13205829.png)

